![molecular formula C19H13Cl2NO B2928323 (2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 866149-08-8](/img/structure/B2928323.png)

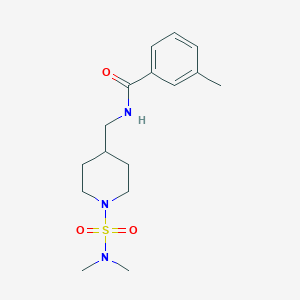

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one, also known as DDCM1, is a synthetic organic compound derived from carbazoles. It is a type of heterocyclic compound, which is composed of carbon and nitrogen atoms. DDCM1 has been studied for its potential applications in various scientific research fields.

Applications De Recherche Scientifique

Synthesis of Novel Organic Compounds

Paramagnetic Glassy Molecular Materials : The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical derivatives has been reported, showcasing the introduction of acyl chains into the carbazolyl moiety. These derivatives exhibit luminescent properties and are proposed for use in materials science due to their thermal stability and electrochemical amphotericity, highlighting potential applications in the development of new molecular materials with unique electronic and optical properties (Castellanos et al., 2008).

Heterocyclic Chemistry and Antimicrobial Activity

Antibacterial and Antifungal Activities : Derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety have been synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These compounds, derived through a multi-component reaction, exhibit moderate to excellent inhibition of bacterial and fungal growth, suggesting their potential use in developing new antimicrobial agents (Ashok et al., 2007).

Materials Science and Sensor Development

Fluorescent pH Sensor : A heteroatom-containing organic fluorophore has been developed that demonstrates aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) effects. This compound functions as a fluorescent pH sensor in both solution and solid states, with potential applications in sensing technologies for detecting acidic and basic organic vapors (Yang et al., 2013).

Environmental and Ecological Research

Bacterial Metabolism of Environmental Contaminants : The bacterial degradation pathways of fluorene and its heteroatomic analogs, including carbazole, have been studied, highlighting the microbial transformation mechanisms of these environmental contaminants. This research is crucial for understanding the bioremediation potential of microorganisms in areas impacted by spills of creosote and similar compounds (Bressler & Fedorak, 2000).

Propriétés

IUPAC Name |

(2E)-2-[(3,4-dichlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO/c20-15-8-5-11(10-16(15)21)9-12-6-7-14-13-3-1-2-4-17(13)22-18(14)19(12)23/h1-5,8-10,22H,6-7H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTKXEYPKPTESW-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1=CC3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CC2=C(C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[(3,4-dichlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2928244.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2928245.png)

![Rel-(3aR,6aS)-1'-methylhexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2928247.png)

![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2928253.png)

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)

![(E)-1-(6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2928258.png)

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)